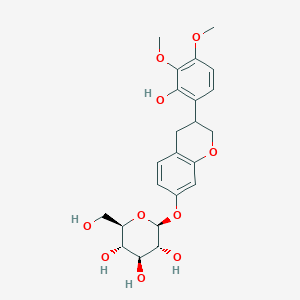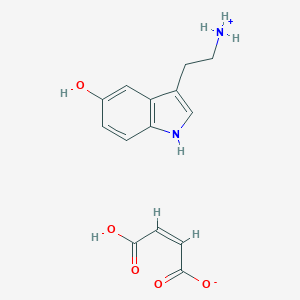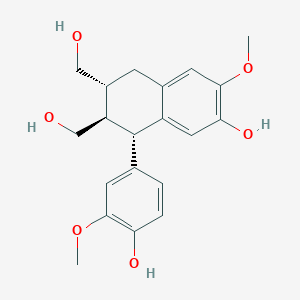
Isomucronulatol-7-O-glucosid
Übersicht
Beschreibung
Isomucronulatol 7-O-glucoside is a flavonoid compound isolated from the roots of Astragalus membranaceus. This compound has garnered attention due to its potential anti-inflammatory properties, exhibiting weak inhibitory effects on lipopolysaccharide-stimulated production of interleukin-12 p40 in vitro . The molecular formula of Isomucronulatol 7-O-glucoside is C23H28O10, and it has a molecular weight of 464.46 g/mol .
Wissenschaftliche Forschungsanwendungen
Isomucronulatol-7-O-glucosid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: Die Forschung hat gezeigt, dass es ein Potenzial zur Hemmung von Osteoarthritis-assoziierten Molekülen und zur Zielsetzung von Ferroptose-assoziierten Biomarkern bei nicht-kleinzelligem Lungenkrebs hat
Industrie: Es wird bei der Entwicklung von Pharmazeutika und Nutrazeutika auf Basis natürlicher Produkte eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen:
Entzündungshemmende Wirkungen: Die Verbindung hemmt die Produktion von Interleukin-12 p40, indem sie in den Lipopolysaccharid-stimulierten Signalweg eingreift.
Antioxidative Aktivität: Es fängt freie Radikale ab und reduziert oxidativen Stress in Zellen.
Krebsforschung: Es zielt auf Ferroptose-assoziierte Biomarker ab, die an der Regulation des Zelltods bei nicht-kleinzelligem Lungenkrebs beteiligt sind.
Wirkmechanismus
Target of Action
The primary targets of Isomucronulatol 7-O-glucoside are ferroptosis-related biomarkers in non-small cell lung cancer (NSCLC) . Ferroptosis is a form of regulated cell death and plays a crucial role in regulating carcinogenesis and tumor progression .
Mode of Action
Isomucronulatol 7-O-glucoside exhibits weak inhibitory effects on Lipopolysaccharides (LPS)-stimulated production of Interleukin-12 (IL-12) p40 in vitro . IL-12 is a cytokine that plays a key role in cell-mediated immunity. By inhibiting the production of IL-12 p40, Isomucronulatol 7-O-glucoside can potentially modulate immune responses .
Biochemical Pathways
Isomucronulatol 7-O-glucoside affects the ferroptosis pathway, a form of regulated cell death that is iron-dependent and characterized by the accumulation of lipid peroxides . It targets ferroptosis-related biomarkers, thereby influencing the progression of NSCLC .
Result of Action
The result of Isomucronulatol 7-O-glucoside’s action is the potential inhibition of NSCLC growth . By targeting ferroptosis-related biomarkers, it may influence the progression of NSCLC and contribute to better prognoses for patients .
Biochemische Analyse
Biochemical Properties
Isomucronulatol 7-O-glucoside interacts with various biomolecules in the body. For instance, it has been found to have weak inhibitory effects on the production of IL-12 p40, a pro-inflammatory cytokine, when cells are stimulated with lipopolysaccharide (LPS) . This suggests that Isomucronulatol 7-O-glucoside may interact with the enzymes and proteins involved in the inflammatory response.
Cellular Effects
Isomucronulatol 7-O-glucoside has been shown to have effects on various types of cells. In particular, it has been found to have weak inhibitory effects on the production of IL-12 p40 in cells stimulated with LPS . This suggests that Isomucronulatol 7-O-glucoside may influence cell function by modulating the inflammatory response.
Molecular Mechanism
It is known to exhibit weak inhibitory effects on the production of IL-12 p40 in cells stimulated with LPS . This suggests that it may exert its effects at the molecular level by interacting with the enzymes and proteins involved in the inflammatory response.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Isomucronulatol 7-O-glucoside typically involves the extraction of Astragalus membranaceus roots. The roots are subjected to solvent extraction, followed by purification through crystallization . The compound can also be synthesized by mixing Astragalus extract with mucronulatol alcohol, followed by solvent extraction and crystallization .
Industrial Production Methods: Industrial production of Isomucronulatol 7-O-glucoside involves large-scale extraction techniques such as microwave-assisted extraction, enzymatic extraction, and ultrasonic extraction. These methods are efficient in isolating the compound from the plant material .
Analyse Chemischer Reaktionen
Reaktionstypen: Isomucronulatol-7-O-glucosid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen modifizieren.
Substitution: Substitutionsreaktionen können an bestimmten Positionen auf der Flavonoidstruktur auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Nukleophile.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene oxidierte, reduzierte und substituierte Derivate von this compound .
Vergleich Mit ähnlichen Verbindungen
Isomucronulatol-7-O-glucosid kann mit anderen ähnlichen Flavonoidverbindungen verglichen werden:
- Dendromonilisid D
- Forsythoside B
- Isoacteoside
- Plantamajoside
- Wighteone
Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen inhibitorischen Wirkungen auf die Interleukin-12 p40-Produktion und seiner potenziellen entzündungshemmenden Eigenschaften . Während andere ähnliche Verbindungen antioxidative und entzündungshemmende Aktivitäten aufweisen können, unterscheiden sich die spezifischen molekularen Wechselwirkungen und Signalwege, die von this compound angesteuert werden .
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O10/c1-29-15-6-5-14(18(25)22(15)30-2)12-7-11-3-4-13(8-16(11)31-10-12)32-23-21(28)20(27)19(26)17(9-24)33-23/h3-6,8,12,17,19-21,23-28H,7,9-10H2,1-2H3/t12?,17-,19-,20+,21-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHOGLPTLQBGDO-ZPHFBNLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10915595 | |
| Record name | 3-(2-Hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10915595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94367-43-8 | |
| Record name | 7,2'-Dihydroxy-3',4'-dimethoxyisoflavane-7-O-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094367438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10915595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(6aR,11aR)-3-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol](/img/structure/B191598.png)

